molecular formula C7H3ClN4 B6189060 2-azido-4-chlorobenzonitrile CAS No. 156149-37-0

2-azido-4-chlorobenzonitrile

Cat. No.: B6189060
CAS No.: 156149-37-0
M. Wt: 178.6
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Description

2-Azido-4-chlorobenzonitrile is a substituted aromatic compound featuring a benzene ring with three functional groups: an azide (-N₃) at position 2, a chlorine (-Cl) at position 4, and a nitrile (-CN) at position 1 (based on standard IUPAC numbering). This compound is of interest due to its reactive azide group, which is commonly utilized in "click chemistry" for synthesizing heterocycles or polymers . The nitrile group enhances electrophilicity, enabling nucleophilic substitution or reduction reactions.

Properties

CAS No.

156149-37-0

Molecular Formula

C7H3ClN4

Molecular Weight

178.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-4-chlorobenzonitrile typically involves the introduction of the azido group into a chlorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN3) is used to replace a leaving group, such as a halide, on the aromatic ring. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of reagents and solvents would also be influenced by cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-chlorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Dimethylformamide (DMF): A polar aprotic solvent used to facilitate nucleophilic substitution.

    Hydrogen Gas (H2) and Catalysts: Used for the reduction of the azido group to an amine.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through the reduction of the azido group.

Mechanism of Action

The mechanism of action of 2-azido-4-chlorobenzonitrile primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (Cu) or other transition metals, which facilitate the formation of the triazole ring by stabilizing the transition state . The compound can also act as a precursor for the synthesis of other functionalized molecules through substitution and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes three compounds with structural similarities to 2-azido-4-chlorobenzonitrile. Key differences lie in functional groups, substituent positions, and molecular properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Functional Groups Melting Point Key Properties/Applications
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ 171.57 -NH₂, -Cl, -COOH 210–215°C Intermediate in pharmaceutical synthesis
4-Amino-3-chlorobenzoic acid C₇H₆ClNO₂ 171.57 -NH₂, -Cl, -COOH Not reported Likely similar to positional isomer
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 -Cl, -CN, -NH-(CH₂-C₆H₄Cl) Not reported Potential agrochemical precursor
This compound C₇H₃ClN₄* ~182.58* -N₃, -Cl, -CN Not available High reactivity (azide group); click chemistry applications

*Calculated based on molecular formula.

Key Observations:

Functional Group Diversity: this compound’s azide group distinguishes it from analogs with amino (-NH₂) or carboxylic acid (-COOH) groups. The nitrile group (-CN) is shared with 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile, enabling similar electrophilic reactivity (e.g., hydrolysis to amides or reduction to amines) .

Substituent Position Effects :

  • Chlorine at position 4 in this compound may enhance steric hindrance compared to chlorine at position 2 or 3 in benzoic acid derivatives. This could influence solubility and crystallization behavior .

Research Findings and Limitations

  • Synthetic Routes : While the provided evidence lacks synthesis details for this compound, analogous azides are typically prepared via diazotization or nucleophilic substitution of halides with sodium azide .
  • Stability Concerns: Azides are thermally unstable and may decompose explosively under shock or heat, unlike the stable amino or nitrile derivatives in Table 1 .
  • Data Gaps : Direct experimental data (e.g., NMR, IR spectra) for this compound are absent in the provided sources, necessitating further empirical studies.

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